2-Acetylbutyrolactone
Description
Overview and Significance in Organic Chemistry
2-Acetylbutyrolactone, also known by its IUPAC name 3-acetyloxolan-2-one, is a derivative of γ-butyrolactone. wikipedia.org It is a colorless to pale yellow liquid with a characteristic sweet, ester-like odor. ontosight.aicymitquimica.comorganicintermediate.com The chemical structure of this compound consists of a five-membered lactone (a cyclic ester) ring with an acetyl group attached at the alpha position relative to the carbonyl of the lactone. ontosight.aiontosight.ai This specific arrangement of functional groups, a ketone and a lactone, imparts significant reactivity and makes it a versatile building block in organic synthesis. ontosight.ai Its molecular formula is C6H8O3. ontosight.aiontosight.ai
The significance of this compound in organic chemistry stems from its role as a key intermediate in the synthesis of a wide array of more complex molecules. ontosight.aiontosight.ainordmann.global It serves as a precursor for various pharmaceutical compounds, agrochemicals, and other fine chemicals. ontosight.ai The presence of both a ketone and a lactone allows for a variety of chemical transformations. The acetyl group's carbonyl is reactive towards amines, forming Schiff bases, a property exploited in analytical chemistry. wikipedia.org The compound can be synthesized through methods such as the condensation reaction of an acetic acid ester, like ethyl acetate (B1210297), with γ-butyrolactone in an alkaline solution, or by the reaction of ethylene (B1197577) oxide with ethyl acetoacetate (B1235776). wikipedia.orggoogle.com
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | 3-acetyloxolan-2-one wikipedia.org |
| Synonyms | α-Acetyl-γ-butyrolactone, 3-Acetyldihydrofuran-2(3H)-one wikipedia.orgontosight.ai |
| CAS Number | 517-23-7 wikipedia.org |
| Molecular Formula | C6H8O3 ontosight.aiontosight.ai |
| Molar Mass | 128.127 g·mol−1 wikipedia.org |
| Appearance | Colorless to pale yellow liquid wikipedia.orgontosight.ai |
| Density | 1.19 g/cm³ at 25 °C wikipedia.orgchemicalbook.com |
| Boiling Point | 107–108 °C at 7 hPa (5 mmHg) wikipedia.orgchemicalbook.com |
| Solubility | Soluble in DMF, methanol (B129727); limited solubility in water wikipedia.orgcymitquimica.com |
Historical Context of Butyrolactone Derivatives in Synthesis
The γ-butyrolactone moiety is a privileged structure found in numerous natural products and biologically active molecules. mdpi.com For decades, this five-membered lactone ring system has captured the attention of synthetic and medicinal chemists due to the broad spectrum of biological and pharmacological activities associated with its derivatives. mdpi.com The development of synthetic methods for constructing and modifying γ-butyrolactones has been a persistent theme in organic chemistry. mdpi.com
Historically, the synthesis of substituted γ-butyrolactones has been a key objective in the total synthesis of natural products. researchgate.net The development of methods to create these structures stereoselectively has been a continuous area of research. researchgate.net The fundamental reactivity of the lactone ring and the potential for introducing various substituents have made butyrolactone derivatives valuable synthons. Early synthetic strategies often focused on cyclization reactions of hydroxy acids or their derivatives. Over time, more sophisticated methods have emerged, reflecting advances in synthetic methodology. The ongoing interest in butyrolactone derivatives is driven by the discovery of new natural products containing this core and their potential as therapeutic agents. mdpi.comresearchgate.net
Contemporary Relevance in Advanced Organic Synthesis
In modern organic synthesis, this compound continues to be a highly relevant and valuable intermediate. google.com Its utility extends to the synthesis of a range of important pharmaceutical compounds. wikipedia.orgnordmann.global Notably, it is a documented precursor in the synthesis of drugs such as the antipsychotics Risperidone and Paliperidone, the antidepressant Ritanserin, and the glaucoma therapeutic agent Pilocarpine. wikipedia.orgchemicalbook.comlookchem.comresearchgate.net It is also an important intermediate for producing Vitamin B1. organicintermediate.comlookchem.com
Beyond its role as a building block for pharmaceuticals, this compound has found a niche application in analytical chemistry as a fluorogenic reagent. chemicalbook.comchemicalbook.com While the compound itself is only slightly fluorescent, it readily reacts with primary amines to form highly fluorescent Schiff bases. wikipedia.org This reaction allows for the quantitative spectrofluorometric determination of primary amines, providing a method that is both accurate and precise. chemicalbook.comchemicalbook.com Furthermore, it can participate in the Japp–Klingemann reaction to generate fluorescent molecules with arylamines. wikipedia.org The development of efficient and scalable synthetic routes to this compound itself, often achieving high purity (>99%) and excellent yields (>90%), underscores its industrial and research importance. google.comgoogle.com Its ability to serve as a starting material for diverse heterocyclic compounds, such as 3,4-disubstituted pyridines and 5-(2-Hydroxyethyl)-4-methylthiazole, further cements its place as a versatile tool in advanced organic synthesis. chemicalbook.comchemicalbook.comlookchem.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-acetyloxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-4(7)5-2-3-9-6(5)8/h5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQHDIHZSDEIFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044436 | |
| Record name | 3-Acetyldihydro-2(3H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid with an ester-like odor; [Merck Index] Clear colorless to pale yellow liquid; [Acros Organics MSDS] | |
| Record name | 2(3H)-Furanone, 3-acetyldihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | alpha-Acetylbutyrolactone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19508 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
517-23-7 | |
| Record name | 2-Acetylbutyrolactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=517-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Acetylbutyrolactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Acetylbutyrolactone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2019 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2(3H)-Furanone, 3-acetyldihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Acetyldihydro-2(3H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-acetyl-γ-butyrolactone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.488 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-ACETYLBUTYROLACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3D73T5K0Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies of 2 Acetylbutyrolactone
Established Synthetic Pathways
Condensation Reactions from Acetic Acid Esters and γ-Butyrolactone
A prevalent method for preparing 2-acetylbutyrolactone involves the condensation reaction between an ester of acetic acid, such as ethyl acetate (B1210297) or methyl acetate, and γ-butyrolactone in the presence of a strongly basic condensation agent. wikipedia.orggoogle.com This process, a form of Claisen condensation, yields the target molecule through the formation of an enolate intermediate, which is subsequently protonated. google.com
The reaction is typically carried out by continuously feeding the reactants into a reaction zone. google.com The molar ratio of the reactants is a critical parameter, with typical ratios ranging from 1.0 to 6.0 parts by mole of acetic acid ester and 0.9 to 1.6 parts by mole of the strong base per part by mole of γ-butyrolactone. google.comgoogle.com This continuous process allows for high selectivity and can achieve purities of over 99% and yields exceeding 90% after a single distillation. google.com
Table 1: Reaction Parameters for Condensation of Acetic Acid Esters and γ-Butyrolactone
| Parameter | Value Range |
|---|---|
| Molar Ratio (Acetic Acid Ester : γ-Butyrolactone) | 1.0 - 6.0 : 1 |
| Molar Ratio (Base : γ-Butyrolactone) | 0.9 - 1.6 : 1 |
| Purity of Product | >99% |
| Yield (based on γ-Butyrolactone) | >90% |
Reaction of Ethylene (B1197577) Oxide with Ethyl Acetoacetate (B1235776) under Alkaline Conditions
Another established route to this compound is the reaction of ethylene oxide with ethyl acetoacetate under alkaline conditions. wikipedia.orggoogle.com This method also relies on a condensation mechanism. The reaction is carefully controlled, often at temperatures not exceeding 0°C, to ensure the desired product is formed with high purity. google.com
One specific example of this process involves dissolving sodium hydroxide (B78521) in water, cooling the solution, and then adding ethyl alcohol. A pre-cooled mixture of ethylene oxide and ethyl acetoacetate is then slowly added while maintaining a temperature at or below 0°C. google.com The reaction is typically allowed to proceed for an extended period, for instance, forty-eight hours, to ensure completion. google.com Variations of this method have been explored, including the use of different bases and solvent systems. For example, reacting methyl acetoacetate with ethylene oxide in the presence of sodium hydroxide in methanol (B129727) at 25°C for 13 hours resulted in a 71% conversion of methyl acetoacetate and a selectivity of 82% for this compound. google.com
Table 2: Exemplary Conditions for the Reaction of Ethylene Oxide and Ethyl Acetoacetate
| Reactants | Base/Solvent | Temperature | Duration | Conversion/Selectivity |
|---|---|---|---|---|
| Ethylene Oxide, Ethyl Acetoacetate | Sodium Hydroxide / Water, Ethyl Alcohol | ≤ 0°C | 48 hours | High Purity |
| Ethylene Oxide, Methyl Acetoacetate | Sodium Hydroxide / Methanol | 25°C | 13 hours | 71% Conversion, 82% Selectivity |
Acylation Reaction of γ-Butyrolactone with Methyl Acetate and Sodium Methoxide (B1231860)
The acylation of γ-butyrolactone using methyl acetate in the presence of sodium methoxide is another effective synthetic strategy. This method involves heating a mixture of γ-butyrolactone and methyl acetate with sodium methoxide powder. For instance, introducing 500 ml of methyl acetate into a reactor and heating it to 45°C, followed by the metered addition of sodium methoxide powder over an hour, is a described procedure. google.com
Novel and Green Synthesis Approaches
In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable methods for chemical synthesis. This has led to the exploration of novel approaches for producing this compound, with a focus on biotransformation techniques.
Biotransformation Methods for Stereoselective Synthesis
Biotransformation utilizes microorganisms or their enzymes to carry out chemical reactions. A key advantage of this approach is the potential for high stereoselectivity, which is crucial for the synthesis of chiral molecules. The reduction of this compound can yield α'-(1'-hydroxyethyl)-γ-butyrolactone, a compound with two stereogenic centers. mdpi.com
Various yeast strains have been investigated for their ability to stereoselectively reduce this compound. documentsdelivered.com These biotransformations can be conducted using either growing or resting cell cultures. mdpi.com The choice of yeast strain, media composition, and the addition of organic solvents can significantly influence the stereoselectivity and efficiency of the reaction. mdpi.com
For instance, the use of Yarrowia lipolytica P26A in a YPG medium (yeast extract, peptone, and glucose) has been shown to produce optically pure (3R,1'R)-hydroxylactone after just one day of transformation. mdpi.com This particular strain has demonstrated high enantioselectivity in the reduction of the ketone functional group. mdpi.com In contrast, employing resting cells of Candida viswanathi AM120 in the presence of a deep eutectic solvent (DES) can yield the (3S,1'S)-enantiomer with a diastereomeric excess of 85% and an enantiomeric excess of 76%. mdpi.com Other studies have explored strains of Rhodotorula, such as R. marina AM77, which produced enantiomerically pure (3R, 1'S)-α'-(1'-hydroxyethyl)-γ-butyrolactone in a YPG medium enriched with glycerol (B35011). nih.gov
Table 3: Yeast-Mediated Stereoselective Reduction of this compound
| Yeast Strain | Culture Condition | Product Stereoisomer | Diastereomeric Excess (de) | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Yarrowia lipolytica P26A | Growing culture in YPG medium | (3R,1'R) | - | Optically Pure |
| Candida viswanathi AM120 | Resting cells with 10% DES | (3S,1'S) | 85% | 76% |
| Rhodotorula marina AM77 | Growing culture in YPG with glycerol | (3R, 1'S) | - | Enantiomerically Pure |
Influence of Media Composition and Organic Solvents on Stereoselectivity
In the biotransformation of this compound, media composition and the presence of organic solvents significantly influence stereoselectivity. Studies involving the yeast-mediated reduction of α-acetylbutyrolactone to α'-1'-hydroxyethyl-γ-butyrolactone, a derivative with two stereogenic centers, highlight these effects. For instance, using Yarrowia lipolytica in a YPG medium, which consists of yeast extract, peptone, and glucose, can yield optically pure (3R,1'R)-hydroxylactone after just one day of transformation. mdpi.com
The addition of organic solvents to the reaction medium can alter both the reactivity of the substrate and the stereoselectivity of the process, sometimes negatively. While adding certain solvents may increase the substrate's reactivity, it often leads to a decrease in the enantioselectivity of the reduction. mdpi.com For example, the introduction of 5% ethanol (B145695) can significantly slow down the biotransformation, while a 10% concentration may inhibit the reaction completely. mdpi.com Similarly, hexane (B92381) has been observed to reduce the substrate's conversion rate. mdpi.com In contrast, solvents like glycerol and isopropanol (B130326) showed no significant impact on substrate conversion, although glycerol did slightly increase the formation of a minor product diastereoisomer. mdpi.com
A notable improvement in both reaction time and selectivity was observed with the use of a deep eutectic solvent (DES), specifically a mixture of choline (B1196258) chloride and glycerol. mdpi.com The addition of 10% or 25% DES to a resting cell culture of Candida viswanathi AM120 reduced the transformation time to two days while also positively influencing both enantio- and stereoselectivity. mdpi.com
Table 1: Effect of Organic Solvents on Yeast-Mediated Biotransformation of this compound
| Solvent Added | Observed Effect on Biotransformation | Reference |
|---|---|---|
| Ethanol (5-10%) | Slowed or completely inhibited the reaction. | mdpi.com |
| Hexane | Reduced substrate conversion rate. | mdpi.com |
| Isopropanol | No significant effect on substrate conversion; slightly decreased enantioselectivity. | mdpi.com |
| Glycerol | No significant effect on substrate conversion; slightly altered product distribution. | mdpi.com |
| Deep Eutectic Solvent (DES) (10-25%) | Reduced reaction time and increased enantio- and stereoselectivity. | mdpi.com |
Catalyst-Mediated Synthesis
The synthesis of this compound is predominantly a catalyst-mediated process. One of the primary industrial methods involves the condensation reaction between γ-butyrolactone and an acetic acid ester, such as ethyl acetate or methyl acetate. google.com This reaction requires a strongly basic condensation agent to proceed. google.com Alkali metal alcoholates, like sodium methoxide, are commonly used for this purpose. google.comechemi.com The reaction mechanism involves the formation of a γ-butyrolactone carbanion under these strongly alkaline conditions, which then reacts with the acetic acid ester. deepdyve.com
Another catalytic route involves the reaction of methyl acetoacetate (MAA) with ethylene oxide (EO). echemi.comchemicalbook.com This process is facilitated by catalysts such as triethylamine (B128534) (TEA) or 1,1,3,3-tetramethylguanidine (B143053) (TMG). echemi.comchemicalbook.com In this method, the catalyst plays a crucial role in enabling the reaction to achieve significant conversion and selectivity toward this compound. chemicalbook.com
Optimization of Reaction Parameters in this compound Synthesis
Achieving high yield and purity in this compound synthesis necessitates the careful optimization of various reaction parameters. google.com
Temperature and Pressure Effects
Temperature is a critical parameter in the synthesis of this compound. The condensation reaction of γ-butyrolactone is typically conducted within a temperature range of 20°C to 160°C, with a more preferable range being 30°C to 140°C. google.comgoogle.com In some process setups, the reaction is initiated at a lower temperature (e.g., 55°C) and then advanced to a higher temperature (e.g., 90°C) in a subsequent stage to ensure complete conversion. google.com This temperature increase can lead to the establishment of internal pressure within the reactor, with pressures around 0.6 MPa being reported. google.com In the synthesis from methyl acetoacetate and ethylene oxide, reaction temperatures typically range from 65°C to 95°C. chemicalbook.com High-pressure reactions at 100°C and pressures between 0.1 and 1 MPa have also been described to drive the reaction to completion. echemi.com
Catalyst and Reagent Concentration
The molar ratio of the reactants and the concentration of the catalyst are key to maximizing product yield and selectivity. In the condensation reaction, the optimal ratio is between 1.0 to 6.0 molar parts of acetic acid ester and 0.9 to 1.6 molar parts of the basic condensation agent for each molar part of γ-butyrolactone. google.comgoogle.com More specifically, preferred ranges are 1.05 to 2.5 parts of acetic acid ester and 1.05 to 1.4 parts of the condensation agent per part of γ-butyrolactone. google.com Maintaining these molar ratios as constant as possible throughout the reaction is crucial for achieving better selectivity. google.com
In the synthesis route using triethylamine (TEA) as a catalyst, the molar ratios between the catalyst, methyl acetoacetate (MAA), and ethylene oxide (EO) are carefully controlled. chemicalbook.com Studies have explored TEA/MAA molar ratios from 0.7 to 1.3 and EO/MAA molar ratios from 1.7 to 2.2 to optimize yield and selectivity. chemicalbook.com
Table 2: Optimized Reagent Ratios in this compound Synthesis
| Process | Reagent | Molar Ratio (per mol of primary reactant) | Reference |
|---|---|---|---|
| Condensation of γ-butyrolactone | Acetic Acid Ester | 1.0 - 6.0 | google.com, google.com |
| Condensation of γ-butyrolactone | Strongly Basic Condensation Agent | 0.9 - 1.6 | google.com, google.com |
| Reaction of MAA and EO | Triethylamine (TEA) | 0.7 - 1.3 | chemicalbook.com |
| Reaction of MAA and EO | Ethylene Oxide (EO) | 1.7 - 2.2 | chemicalbook.com |
Solvent Systems in Industrial-Scale Processes
In industrial-scale synthesis, the choice of solvent is critical for reaction efficiency, safety, and environmental impact. For the condensation reaction, an excess of the acetic acid ester can itself serve as the reaction solvent. google.com Alternatively, inert, nonpolar solvents such as toluene (B28343) may be added, particularly if the reaction mixture's viscosity is too high at lower temperatures, to ensure it remains pumpable. google.com In other processes, methanol and ethyl acetate have been used as solvents. echemi.comchemicalbook.com To create a more environmentally friendly process, some methods use one of the reactants (a synthon) as the solvent, which avoids the use of alkylbenzenes like toluene and the associated environmental pollution. deepdyve.com
Purification and Isolation Techniques in this compound Synthesis
The purification and isolation of this compound from the crude reaction mixture is a multi-step process designed to achieve high purity. After the initial condensation reaction, the product exists as an enolate salt. google.comgoogle.com The first crucial step is protonation (or neutralization) of this enolate. This is typically achieved by adding an acid, such as sulfuric acid or dilute hydrochloric acid, to the reaction mixture. google.comguidechem.com This step must be carefully controlled to maintain a pH between 4 and 7 (preferably 5 to 6.5), as a strongly acidic environment can cause hydrolysis of the product, leading to significant yield loss. google.comguidechem.com
Following neutralization, the mixture often separates into aqueous and organic layers. deepdyve.comguidechem.com The layers are separated, and the organic phase, containing the crude product, is washed. guidechem.com The final and most important purification step is distillation. google.comgoogle.com Through a single distillation, often under reduced pressure (vacuum distillation), this compound can be isolated with a purity greater than 99%. google.comechemi.com This high-purity product is obtained with yields that can exceed 90%. google.comgoogle.com
Distillation Methods
Distillation is a robust and commonly cited method for the purification of this compound on a preparatory scale. google.com Following the initial synthesis, which typically involves the condensation of γ-butyrolactone with an acetic acid ester, the crude product mixture is subjected to a multi-step distillation process to isolate the final compound with high purity. google.com
The general procedure involves first removing low-boiling point components and residual solvents from the reaction mixture. This is often accomplished using a rotary evaporator or a thin-film evaporator. google.com After this initial separation, the concentrated residue containing the this compound is then purified by a more precise distillation, such as fractional distillation. google.com
Detailed research findings demonstrate that a single distillation can be sufficient to achieve a purity of over 99%. google.com One established method employs a 20 cm column packed with Raschig rings. google.comgoogle.com The efficiency of the distillation can be influenced by the specific reagents used in the preceding protonation step of the synthesis. For instance, different protonating agents can affect the final purity and yield obtained after distillation. google.com
The following table summarizes the results from various synthetic preparations where distillation was the final purification step.
| Protonating Agent | Purity (by GC analysis) | Yield (based on γ-butyrolactone) | Source |
| Sulfuric Acid | >99% | 91% | google.com |
| 50% Phosphoric Acid | 98.5% | 91% | google.com |
| 60% Acetic Acid | 98.5% | 88% | google.com |
This process is advantageous as it can yield high-purity this compound in excellent yields, minimizing side reactions and making the separation of by-products less difficult. google.com
Chromatographic Purification
While distillation is a primary method for bulk purification, chromatographic techniques are also relevant in the context of this compound and related compounds, particularly for analysis and smaller-scale purification. This compound itself is utilized as a solvent in High-Performance Liquid Chromatography (HPLC) due to its ability to dissolve a wide range of organic compounds, facilitating efficient separation. multichemindia.com
For the purification of lactone compounds, various chromatographic methods are employed. Although specific detailed protocols for the preparative chromatographic purification of this compound from its reaction mixture are not as prominently documented as distillation, the methods used for similar lactone derivatives provide insight into applicable techniques. These methods include:
Column Chromatography : For related hydroxy-butyrolactone derivatives, purification has been achieved using column chromatography on silica (B1680970) gel with a step gradient of hexane and ethyl acetate as the eluent. nih.gov
Anion Exchange Chromatography : This technique has also been used in the purification pathway for butyrolactone derivatives. nih.gov
Gel Permeation Chromatography : In the synthesis of other lactones, such as α-bromolactones, gel permeation chromatography with an eluent like methylene (B1212753) chloride has been used for purification. beilstein-journals.org
The monitoring of reactions that produce lactones is often performed by reverse-phase HPLC, indicating that this is a powerful analytical tool for assessing the purity and reaction progress. nih.gov
Advanced Chemical Transformations and Reactivity of 2 Acetylbutyrolactone
Mechanistic Studies of 2-Acetylbutyrolactone Reactions
The unique chemical behavior of this compound is dictated by the interplay of its two functional groups: the lactone, which is a cyclic ester, and the acetyl ketone. Understanding the mechanisms of reactions at these sites is crucial for harnessing its synthetic potential.
Hydrolysis and Esterification
The lactone ring of this compound is susceptible to hydrolysis, a reaction that involves the cleavage of the ester bond. This process can be catalyzed by either acid or base.
Under acidic conditions, the carbonyl oxygen of the lactone is protonated, which activates the carbonyl carbon towards nucleophilic attack by water. This is followed by the formation of a tetrahedral intermediate, which then collapses to yield the ring-opened product, 4-hydroxy-2-acetylbutanoic acid. However, it is noteworthy that significant hydrolysis of this compound can occur in a strongly acidic environment, which can lead to considerable losses in yield during synthesis if the pH is not carefully controlled. google.com
In base-promoted hydrolysis, a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon of the lactone, leading to a tetrahedral intermediate. pearson.com This intermediate subsequently collapses, breaking the C-O bond within the lactone ring to form a carboxylate and a primary alcohol. pearson.com
Esterification, the reverse of hydrolysis, can also occur. In the presence of an alcohol and an acid catalyst, the ring-opened hydroxy acid can re-cyclize to form the lactone, or the carboxylic acid can be esterified.
Reactions Involving Reactive Lactone and Ketone Groups
The ketone and lactone functionalities of this compound exhibit distinct reactivities that can be selectively targeted. The acetyl group's carbonyl is particularly reactive towards nucleophiles.
One prominent reaction is the formation of Schiff bases. The ketone's carbonyl group readily reacts with primary amines in acid-catalyzed aqueous solutions or in dimethylformamide (DMF) to form highly fluorescent Schiff base derivatives. nih.gov The mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by the dehydration of the resulting carbinolamine intermediate. wjpsonline.com This reaction is so reliable that this compound is often used as a fluorogenic reagent for the spectrofluorimetric determination of primary amines. nih.gov
Another significant transformation is the Japp-Klingemann reaction, which occurs when this compound is treated with an aryl diazonium salt. wikipedia.org In this reaction, the enolate of this compound acts as a nucleophile, attacking the diazonium salt. wikipedia.org This leads to an azo intermediate which, under the reaction conditions, undergoes hydrolysis and decarboxylation to yield an α-oxo-γ-butyrolactone arylhydrazone. wikipedia.orgresearchgate.net These hydrazones are valuable intermediates for the synthesis of other heterocyclic compounds, such as indoles. wikipedia.org
This compound as a Building Block in Complex Molecular Synthesis
The diverse reactivity of this compound makes it an important precursor for a wide array of more complex molecules, including chiral compounds and various heterocyclic systems. google.com
Formation of Chiral Building Blocks
The prochiral nature of the ketone in this compound allows for stereoselective reductions to produce chiral building blocks. Yeast-mediated bioreduction is a particularly effective method for this transformation. Various yeast strains can reduce the acetyl group to an α'-(1'-hydroxyethyl) group with high diastereoselectivity and enantioselectivity. mdpi.com
For instance, the use of Yarrowia lipolytica in a specific medium can lead to the formation of optically pure (3R,1'R)-α'-(1'-hydroxyethyl)-γ-butyrolactone. mdpi.com Conversely, employing resting cells of Candida viswanathi can produce the (3S,1'S)-enantiomer with significant diastereomeric and enantiomeric excess. mdpi.com These chiral hydroxyethyl-γ-butyrolactones are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. zendy.io
| Yeast Strain | Product Configuration | Diastereomeric Excess (de %) | Enantiomeric Excess (ee %) |
|---|---|---|---|
| Yarrowia lipolytica P26A | (3R,1'R) | - | >99 |
| Candida viswanathi AM120 | (3S,1'S) | 85 | 76 |
Construction of Heterocyclic Compounds
This compound is a key starting material for the synthesis of a variety of heterocyclic compounds, including thiazoles, pyrazoles, and pyridines. researchgate.net
Thiazoles: A significant application is in the synthesis of 4-methyl-5-(2-hydroxyethyl)thiazole, an important pharmaceutical intermediate and flavoring agent. guidechem.comgoogle.com The synthesis involves the chlorination of this compound, followed by hydrolysis and decarboxylation to yield 3-chloro-3-acetylpropanol. guidechem.com This intermediate is then reacted with a source of sulfur and nitrogen, such as thioformamide, to construct the thiazole ring. guidechem.comgoogle.com
Pyrazoles: Pyrazole derivatives can be synthesized through the reaction of this compound with hydrazine or its derivatives. clockss.org The reaction typically proceeds via condensation of the hydrazine with the ketone carbonyl of the this compound, followed by an intramolecular cyclization and dehydration to form the pyrazole ring. nih.gov
Pyridines: this compound is also utilized as a precursor for substituted pyridines. The synthesis of 3,4-disubstituted pyridines can be achieved through multi-step reaction sequences that utilize the reactive functionalities of this compound to build the pyridine ring system. researchgate.net
Carbon-Carbon Bond Formation
The α-carbon of the acetyl group in this compound is acidic and can be deprotonated by a strong base to form a nucleophilic enolate. This enolate is a key intermediate in carbon-carbon bond-forming reactions.
The most fundamental example of this is the Claisen condensation, which is used to synthesize this compound itself from γ-butyrolactone and an ester of acetic acid. wikipedia.org In this reaction, a strong base removes a proton from the α-carbon of the ester, and the resulting enolate attacks the carbonyl group of γ-butyrolactone. libretexts.org Although this is the synthesis of the title compound, it perfectly illustrates the potential of the this compound scaffold to participate in carbon-carbon bond formation via its enolate.
Specific Reaction Pathways
Reactions with Amines and Schiff Base Formation
This compound (ABL) is a valuable reagent for the formation of Schiff bases, which are compounds containing a carbon-nitrogen double bond. This reaction is particularly useful for identifying primary amines, as the resulting Schiff base derivatives of ABL exhibit strong fluorescence nih.govwikipedia.org. The carbonyl group of the acetyl moiety in this compound readily reacts with primary amines, leading to the formation of these fluorescent products wikipedia.org. The reaction conditions, including the choice of solvent, can influence the outcome and properties of the resulting Schiff bases.
In acid-catalyzed aqueous solutions, this compound reacts with primary amines to form highly fluorescent Schiff bases nih.gov. This reaction provides a basis for the spectrofluorimetric determination of compounds containing primary amine groups nih.gov. The acidic environment facilitates the dehydration step in the Schiff base formation mechanism, which is crucial for driving the reaction to completion. The reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the acetyl group, followed by the elimination of a water molecule to form the imine linkage characteristic of a Schiff base libretexts.org. The pH of the solution is a critical parameter; it must be acidic enough to catalyze the reaction but not so acidic as to protonate the amine reactant, which would render it non-nucleophilic libretexts.org.
A study utilizing sulfamethoxazole and ampicillin sodium as model primary amines demonstrated the utility of this reaction for quantitative analysis. The fluorescence spectral properties and the stability of the resulting derivatives were thoroughly investigated to establish a reliable analytical method nih.gov.
Table 1: Reaction of this compound with Primary Amines in Acid-Catalyzed Aqueous Solution
| Reactant | Model Amine | Product Type | Key Feature |
| This compound | Sulfamethoxazole (ArNH₂) | Fluorescent Schiff Base | Used for spectrofluorimetric analysis |
| This compound | Ampicillin Sodium (RNH₂) | Fluorescent Schiff Base | Used for spectrofluorimetric analysis |
Dimethylformamide (DMF) can also be employed as a solvent for the reaction between this compound and primary amines to yield fluorescent Schiff bases nih.gov. DMF is a polar aprotic solvent that can facilitate the reaction, sometimes offering advantages over aqueous solutions depending on the solubility of the reactants. Research has shown that DMF can be used to generate dimethylamine in situ, which can then participate in subsequent reactions, although in the context of Schiff base formation with primary amines, it primarily acts as a solvent nih.govresearchgate.net. The reaction in DMF has been successfully applied for the spectrofluorimetric determination of primary amine-containing drugs, indicating its effectiveness as a reaction medium for this transformation nih.gov.
Japp–Klingemann Reaction for Fluorescent Molecule Formation
The Japp–Klingemann reaction is a classical organic reaction used to synthesize hydrazones from β-keto-acids or β-keto-esters and aryl diazonium salts wikipedia.orgchemeurope.com. This compound, being a cyclic β-keto ester, can undergo this reaction with primary arylamines to form colored α-oxo-γ-butyrolactone arylhydrazones wikipedia.orgresearchgate.net. These arylhydrazone products are often fluorescent, making the Japp–Klingemann reaction a useful tool for the synthesis of fluorescent molecules wikipedia.org.
The reaction mechanism involves the deprotonation of the β-keto-ester to form an enolate, which then acts as a nucleophile, attacking the diazonium salt wikipedia.orgslideshare.net. This is followed by hydrolysis and decarboxylation (or loss of the acyl group) to yield the final hydrazone product wikipedia.orgorganicreactions.org. The resulting hydrazones are valuable intermediates in organic synthesis, notably for the preparation of indoles via the Fischer indole synthesis wikipedia.orgchemeurope.com.
Table 2: Japp–Klingemann Reaction with this compound
| Reactant 1 | Reactant 2 | Product Type | Application |
| This compound | Aryl Diazonium Salt | α-Oxo-γ-butyrolactone arylhydrazone | Synthesis of fluorescent molecules, intermediates for indole synthesis |
Reaction with Thiosemicarbazide and Derivatives
This compound can react with thiosemicarbazide and its derivatives to form thiosemicarbazones. These compounds are of interest due to their potential biological activities nih.govmdpi.com. The reaction typically involves the condensation of the carbonyl group of the 2-acetyl moiety with the primary amino group of thiosemicarbazide, resulting in a thiosemicarbazone derivative mdpi.comnih.gov.
For instance, a one-pot, three-component reaction involving this compound, thiosemicarbazide, and 3-(2-bromo-acetyl)-chromen-2-one in anhydrous ethanol (B145695) has been reported to produce a complex heterocyclic compound in good yields chemicalbook.com. Additionally, cobalt, nickel, copper, and zinc coordination complexes of 2-acetyl-gamma-butyrolactone thiosemicarbazone have been synthesized and characterized nih.gov. The formation of these metal complexes highlights the chelating ability of the thiosemicarbazone ligand derived from this compound nih.gov.
Grignard Reactions
Grignard reagents, which are organomagnesium halides (R-MgX), are potent nucleophiles that react with esters, including cyclic esters like lactones. The reaction of a Grignard reagent with a lactone such as a derivative of γ-butyrolactone typically proceeds with the addition of two equivalents of the Grignard reagent study.commasterorganicchemistry.com.
The reaction mechanism involves the nucleophilic attack of the Grignard reagent on the carbonyl carbon of the lactone. This leads to the opening of the lactone ring to form an intermediate ketone study.comyoutube.com. This ketone is also reactive towards the Grignard reagent and undergoes a second nucleophilic attack by another equivalent of the Grignard reagent masterorganicchemistry.comyoutube.com. After an acidic workup, the final product is a diol, with one primary alcohol resulting from the reduction of the ester and a tertiary alcohol formed from the attack on the intermediate ketone study.comyoutube.com.
Table 3: General Reaction of a Lactone with a Grignard Reagent
| Reactant 1 | Reactant 2 (equivalents) | Intermediate | Final Product |
| Lactone | Grignard Reagent (2) | Ketone | Diol |
Reactions with Dialkyl Acetylenedicarboxylates and Isocyanides
The reaction of this compound with dialkyl acetylenedicarboxylates in the presence of an isocyanide, such as tert-butyl isocyanide, represents a significant multi-component reaction in organic synthesis. This process leads to the formation of highly functionalized α-methylene-γ-butyrolactones. chemicalbook.comresearchgate.net The reaction proceeds through a proposed mechanism wherein the isocyanide attacks the acetyl group of the this compound, and the resulting intermediate then reacts with the dialkyl acetylenedicarboxylate.
A key finding in this area demonstrates that the reaction between tert-butyl isocyanide and dialkyl acetylenedicarboxylates, when conducted in the presence of this compound, yields dialkyl (E)-2-{(tert-butylamino)[2-oxo-4,5-dihydro-3(2H)-furanylidene]methyl}-2-butenedioates. chemicalbook.com This transformation is notable for its efficiency in constructing a complex molecular architecture from relatively simple starting materials in a single step.
The general scheme for this reaction can be summarized as follows:
| Reactant 1 | Reactant 2 | Reactant 3 | Product |
| This compound | Dialkyl Acetylenedicarboxylate | Isocyanide (e.g., tert-butyl isocyanide) | Dialkyl (E)-2-{(alkylamino)[2-oxo-4,5-dihydro-3(2H)-furanylidene]methyl}-2-butenedioates |
Detailed research illustrates the specific outcomes of this three-component reaction. For instance, the reaction has been successfully carried out using different dialkyl acetylenedicarboxylates, leading to a variety of functionalized lactone products.
Formation of α-Methylene-γ-butyrolactones
The α-methylene-γ-butyrolactone structural motif is a crucial feature in numerous natural products and pharmacologically active compounds. nih.govnih.gov this compound serves as a valuable precursor for the synthesis of these important molecules. wikipedia.org
One of the direct methods for the formation of α-methylene-γ-butyrolactones from this compound is the reaction with isocyanides and dialkyl acetylenedicarboxylates, as detailed in the preceding section. This reaction directly introduces the functionalized α-methylene group onto the γ-butyrolactone ring. chemicalbook.com
The synthesis of functionalized α-methylene-γ-butyrolactones from this compound highlights its utility as a versatile building block in organic synthesis. The ability to construct complex and biologically relevant scaffolds from this starting material is of significant interest to medicinal and synthetic chemists.
Below is a table summarizing the transformation:
| Starting Material | Reagents | Product Type |
| This compound | 1. Isocyanide2. Dialkyl Acetylenedicarboxylate | Functionalized α-Methylene-γ-butyrolactone |
Further research into the synthetic utility of this compound continues to uncover new pathways and applications for this versatile chemical intermediate.
Spectroscopic and Computational Investigations of 2 Acetylbutyrolactone
Spectroscopic Characterization Techniques
Spectroscopic analysis is fundamental to confirming the molecular structure of 2-acetylbutyrolactone. Various methods, including NMR, IR, Mass Spectrometry, and UV-Visible spectroscopy, offer complementary information to build a complete structural profile.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of this compound. Analysis of ¹H NMR spectra reveals that the compound exists in a dynamic equilibrium between its keto and enol tautomeric forms. thermofisher.com This equilibrium is slow on the NMR timescale, allowing for the distinct observation of signals corresponding to both isomers. asu.edu
The ¹H NMR spectrum shows characteristic signals for the protons in the butyrolactone ring and the acetyl group. The presence of the enol form is typically identified by a broad signal for the hydroxyl (-OH) proton. thermofisher.com The chemical shifts provide precise information about the electronic environment of each proton.
Similarly, ¹³C NMR spectroscopy identifies all non-equivalent carbon atoms in the molecule, including the carbonyl carbons of the lactone and the acetyl group, as well as the carbons within the ring structure. nih.govchemicalbook.com
Table 1: Representative NMR Data for this compound
| Nucleus | Chemical Shift (ppm) | Assignment |
|---|---|---|
| ¹H | ~4.4 | -OCH₂- (lactone ring) |
| ¹H | ~3.5 | -CH- (keto form) |
| ¹H | ~2.4 | -CH₂- (lactone ring) |
| ¹H | ~2.2 | -CH₃ (acetyl group, keto form) |
| ¹³C | ~202.2 | C=O (acetyl group) |
| ¹³C | ~174.4 | C=O (lactone ring) |
| ¹³C | ~66.0 | -OCH₂- |
| ¹³C | ~56.5 | -CH- |
| ¹³C | ~29.5 | -CH₃ |
| ¹³C | ~27.2 | -CH₂- |
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The spectrum is characterized by strong absorption bands corresponding to the stretching vibrations of its two carbonyl groups.
The lactone carbonyl (C=O) group typically shows a strong absorption band at a higher wavenumber, while the ketone carbonyl of the acetyl group absorbs at a slightly lower wavenumber. The exact positions of these bands can be influenced by the keto-enol tautomerism. Additionally, C-H stretching and bending vibrations for the alkyl portions of the molecule are observed, as well as C-O stretching vibrations characteristic of the ester group within the lactone ring. chemicalbook.com Theoretical calculations have shown good agreement between the computed vibrational frequencies and experimental IR data. researchgate.net
Table 2: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~1765 | C=O Stretch | Lactone Carbonyl |
| ~1715 | C=O Stretch | Ketone Carbonyl (Acetyl) |
| 2850 - 3000 | C-H Stretch | Alkyl C-H |
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (128.13 g/mol ). chemicalbook.comwikipedia.org
The molecular ion is energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. The most abundant peak (base peak) in the mass spectrum of this compound is typically observed at m/z 43, corresponding to the stable acetyl cation [CH₃CO]⁺. nih.gov Other significant fragments are also observed, providing further structural evidence. chemicalbook.comnih.gov
Table 3: Major Fragments in the Mass Spectrum of this compound
| m/z | Relative Intensity | Possible Fragment Ion |
|---|---|---|
| 128 | Low | [M]⁺ (Molecular Ion) |
| 86 | Moderate | [M - CH₂CO]⁺ |
| 43 | High (Base Peak) | [CH₃CO]⁺ |
| 41 | Moderate | [C₃H₅]⁺ |
Note: Fragmentation patterns and intensities are based on typical EI-MS data. nih.gov
UV-Visible spectroscopy provides insights into the electronic transitions within the this compound molecule. The carbonyl groups contain non-bonding electrons (n) and pi (π) electrons, which can be excited to higher energy anti-bonding orbitals (π). The spectrum of this compound typically shows a weak absorption maximum corresponding to the n → π transition of the carbonyl groups. masterorganicchemistry.com The position and intensity of this absorption can be influenced by the solvent and the keto-enol equilibrium. Theoretical studies have investigated how molecular conformation and intermolecular interactions affect the UV-Vis absorption properties of the compound. researchgate.net
Quantum Computational Studies and Theoretical Modeling
Alongside experimental techniques, quantum computational studies, particularly those employing Density Functional Theory (DFT), have become invaluable for investigating the properties of this compound at a molecular level. researchgate.net These theoretical models provide a deeper understanding of the molecule's structure, stability, and electronic characteristics. researchgate.net
Theoretical studies using DFT methods, such as B3LYP with a 6–311++G(d,p) basis set, have been employed to determine the most stable conformations and optimized molecular geometry of this compound in both vacuum and aqueous phases. researchgate.net These calculations provide precise data on bond lengths, bond angles, and dihedral angles that are in good agreement with experimental findings. researchgate.net
Furthermore, these computational models are used to investigate the electronic properties of the molecule. Analyses of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding the molecule's reactivity. The energy gap between the HOMO and LUMO provides information about the molecule's kinetic stability and electronic transitions. researchgate.net Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. researchgate.net
Conformational Analysis and Stability in Different Phases
Computational studies utilizing Density Functional Theory (DFT) have been employed to analyze the conformational landscape of 2-Acetyl-gamma-butyrolactone (2-AgBL). researchgate.net A relaxed Potential Energy Surface (PES) scan was conducted to identify the most stable conformations of the molecule in both a vacuum and an aqueous phase. researchgate.net This analysis is crucial for understanding the molecule's structure and stability under different environmental conditions. lumenlearning.com
In the vacuum phase, theoretical calculations identified the order of stability for various conformers. The study was extended to an aqueous phase to understand the impact of solvation on the molecule's geometry and stability. Furthermore, the dimerization of the most stable conformer was investigated in the water phase to explore intermolecular interactions. researchgate.net The molecular structures for the stable monomer and dimer were optimized and subsequently confirmed through theoretical Infrared (IR) spectroscopy. researchgate.net The investigation also considered the effects of various types of solvents, including polar-protic, polar-aprotic, and non-polar solvents, on the molecule's stability. researchgate.net
To investigate the non-covalent interactions within the dimer structure, techniques such as the Electron Localization Function (ELF), Localization-Occupation Locator (LOL), Quantum Theory of Atoms in Molecules (QTAIM), and Non-Covalent Interaction-Reduced Density Gradient (NCI-RDG) were utilized. These methods helped in exploring weak donor-strong acceptor hydrogen bonds, specifically of the C-H···O=C type, which contribute to the dimer's stability. researchgate.net
Molecular Electrostatic Potential and Frontier Molecular Orbital (FMO) Analysis
The chemical reactivity of this compound has been explored through Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses. researchgate.net The MEP surface is a valuable tool for identifying the reactive sites of a molecule for both electrophilic and nucleophilic attacks by visualizing the electron distribution. acadpubl.eumdpi.com
FMO analysis, which involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the chemical reactivity and kinetic stability of a compound. acadpubl.eumdpi.com The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap generally indicates higher chemical reactivity and lower kinetic stability, as it is easier for the molecule to become excited. acadpubl.eu For this compound, these analyses were performed for both the gas and solvent phases to understand how the medium affects the molecule's reactivity. researchgate.net The studies focused on using FMOs, the MEP map, and other global reactive parameters to describe the influence of solvents on the compound's reactivity and to identify centers of solute-solvent interaction in water. researchgate.net
| Analysis Type | Purpose | Phase(s) Studied | Key Findings |
|---|---|---|---|
| Molecular Electrostatic Potential (MEP) | Identifies reactive sites for electrophilic and nucleophilic attack. acadpubl.eumdpi.com | Gas and Solvent researchgate.net | Provides information on charge distribution and potential interaction sites. researchgate.net |
| Frontier Molecular Orbital (FMO) | Characterizes chemical reactivity and kinetic stability. acadpubl.eu | Gas and Solvent researchgate.net | Determines HOMO-LUMO energy gap to predict charge transfer and reactivity. researchgate.net |
Fukui Function Analysis
Fukui functions are chemical reactivity descriptors derived from Density Functional Theory (DFT) that help identify the most susceptible sites in a molecule for nucleophilic, electrophilic, or radical attack. faccts.descm.com The analysis involves calculating the change in electron density of a molecule as an electron is added or removed. faccts.de Specifically, the function f relates to reactivity towards nucleophiles (electron donors), f corresponds to reactivity towards electrophiles (electron acceptors), and f indicates sites prone to radical attack. faccts.de
For this compound, Fukui function analysis was performed to study the influence of different solvents on the molecule's reactivity. researchgate.net This computational investigation helps to pinpoint which atoms within the molecule are most likely to participate in a chemical reaction by donating or accepting electrons. researchgate.net The results from this analysis complement the findings from MEP and FMO studies to provide a more comprehensive picture of the molecule's chemical behavior in various environments. researchgate.net
Natural Bond Orbital (NBO) and Non-Linear Optical (NLO) Studies
Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. researchgate.netresearchgate.net It provides a detailed understanding of the interactions between filled donor orbitals and empty acceptor orbitals, which are crucial for molecular stability. researchgate.net In the case of this compound, NBO analysis was conducted to internally assess the compound's stability in different media (gas and solvent phases). researchgate.net This analysis offers insights into the delocalization of charge and the energetic stabilization arising from these electronic interactions. researchgate.netresearchgate.net
Non-Linear Optical (NLO) properties refer to the optical phenomena that arise from the interaction of intense light with materials. mdpi.comrsc.org Computational studies were performed to determine the NLO properties of this compound, providing information about its potential application in optical devices. researchgate.net NLO properties, such as dipole moment (μ), polarizability (α), and hyperpolarizability (β), are investigated to understand how a molecule's electron cloud responds to an external electric field. indexacademicdocs.org
| Computational Study | Primary Focus | Information Gained for this compound |
|---|---|---|
| Natural Bond Orbital (NBO) | Intramolecular charge transfer and bonding interactions. researchgate.net | Assessment of molecular stability in different media. researchgate.net |
| Non-Linear Optical (NLO) | Response of the molecule to an external electric field. mdpi.com | Calculation of optical properties like dipole moment and hyperpolarizability. researchgate.net |
Hirshfeld Surface Analysis for Inter- and Intramolecular Interactions
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. researchgate.net By mapping properties onto this unique molecular surface, it is possible to identify and analyze different types of contacts, such as hydrogen bonds and van der Waals interactions, which govern the crystal packing. researchgate.net The analysis generates fingerprint plots that summarize the nature and prevalence of these interactions. researchgate.net
While Hirshfeld surface analysis is a powerful method for studying intermolecular forces, a specific study applying this technique to this compound was not identified in the searched literature. However, related computational methods were used to study its non-covalent interactions. Techniques including ELF, LOL, QTAIM, and NCI-RDG were employed to explore the C-H···O=C hydrogen bonds and other non-covalent forces in the dimer form of the molecule. researchgate.net
Applications of 2 Acetylbutyrolactone in Chemical Synthesis and Research
Pharmaceutical Precursors and Active Pharmaceutical Ingredients (APIs)
As a precursor to pharmaceuticals, 2-acetylbutyrolactone is an important starting material for a range of active pharmaceutical ingredients (APIs). biosynth.com Its utility spans multiple therapeutic areas, from central nervous system disorders to ophthalmic medications.
Synthesis of Drugs for Central Nervous System Disorders
This compound serves as a crucial precursor in the synthesis of several atypical antipsychotic drugs used to treat central nervous system disorders. wikipedia.org Notable examples include Risperidone and its active metabolite, Paliperidone. jocpr.com
The synthesis of Risperidone involves a bi-molecular cycloaddition reaction where this compound is reacted with 2-aminopyridine to form a key intermediate. jocpr.comthepharmajournal.comgoogle.com Similarly, the synthesis of Paliperidone, or 9-hydroxy risperidone, utilizes this compound in a reaction with 2-amino-3-pyridinol to construct the core structure of a necessary precursor. google.comgoogleapis.com The compound is listed as a starting material or intermediate in various patented synthetic routes for these widely used antipsychotic agents. jocpr.comgoogle.com
Cardiovascular Disease Therapeutics
While direct synthetic routes from this compound to specific cardiovascular drugs are not extensively detailed, the γ-butyrolactone scaffold, of which ABL is a derivative, is a privileged structure in several important cardiovascular therapeutics. nih.gov For instance, steroidal aldosterone antagonists like Spironolactone and Eplerenone, which contain a γ-butyrolactone ring, are critical medications for managing high blood pressure and heart failure. nih.gov Furthermore, Vorapaxar, a protease-activated receptor-1 (PAR-1) antagonist used to reduce thrombotic cardiovascular events, is also a derivative of a γ-butyrolactone-containing natural product. nih.gov
Anti-inflammatory and Antiviral Agents
This compound has been identified as a potential anti-inflammatory agent due to its ability to inhibit prostaglandin (B15479496) synthesis. biosynth.com Prostaglandins are lipid compounds that play a central role in mediating inflammatory responses in the body; by blocking their synthesis, inflammation can be reduced. biosynth.commedicinacomplementar.com.br
In the context of antiviral research, derivatives of the broader γ-butyrolactone class have shown promise. Studies have described the design and synthesis of novel α-methylene-γ-butyrolactone derivatives that exhibit significant antiviral activity against the tobacco mosaic virus (TMV). nih.gov One such derivative demonstrated a strong binding affinity to the TMV coat protein, suggesting a mechanism that interferes with viral particle assembly. nih.gov
Precursor for Pilocarpine Synthesis
This compound is a documented starting material for the synthesis of Pilocarpine, a critical alkaloid medication. acs.orgchemicalbook.com Pilocarpine is a leading therapeutic agent used in ophthalmology for the treatment of glaucoma. acs.orgchemicalbook.com One established synthetic route to Pilocarpine begins with this compound and proceeds through a seven-step process to yield the final active molecule. acs.org This synthesis highlights the utility of this compound as a foundational building block for complex, naturally derived pharmaceuticals. While other synthetic pathways exist using different precursors, the route starting from this compound is a notable approach in organic chemistry. chemicalbook.comnih.gov
Synthesis of γ-Butyrolactone Derivatives with Biological Activity
The reactivity of this compound makes it an ideal starting point for generating libraries of γ-butyrolactone derivatives to screen for novel biological activities.
Researchers have successfully used commercially available this compound to design and synthesize a series of novel γ-butyrolactone derivatives with potential as spermicidal agents. The synthesis involves aminoalkylating the active methylene (B1212753) group of this compound, followed by condensation with various aldehydes. The resulting compounds were evaluated for their ability to immobilize human sperm in vitro. Several of these derivatives demonstrated significant spermicidal activity at low concentrations.
The table below summarizes the research findings for the most active compounds synthesized from this compound.
| Compound ID | Effective Spermicidal Concentration |
| 2d | 0.05% |
| 4c | 0.05% |
| 2c | 0.1% |
| 3d | 0.1% |
| 3c | 0.5% |
| 4d | 0.5% |
These compounds were found to be safer than the commercial spermicidal agent Nonoxynol-9 when tested against human cervical (HeLa) cells. The most promising compound, 4c, was both highly active and the safest, while compound 2d also showed high activity but with lower safety against the cell line. Further investigation revealed that compound 4c significantly reduced the number of free thiols on human sperm.
Antimicrobial Activity
While this compound itself is not typically highlighted for direct antimicrobial use, its derivatives have been investigated for potential therapeutic properties. Research has focused on coordination compounds synthesized from derivatives of this compound, specifically thiosemicarbazones.
Cobalt, nickel, copper, and zinc coordination compounds of 2-acetyl-gamma-butyrolactone thiosemicarbazone have been synthesized and characterized. The antimicrobial properties of these complexes were evaluated against a wide spectrum of bacterial and fungal strains. Notably, the copper complexes demonstrated the most significant activity against all tested strains, which included dermatophytes and phytopathogenic fungi. Furthermore, many of the studied compounds, particularly a copper complex of a related thiosemicarbazone, showed good activity against Haemophilus influenzae, a bacterium known to cause a variety of infections in humans.
Synthesis of Specific Pharmaceutical Compounds (e.g., Risperidone, Paliperidone)
This compound is a crucial intermediate in the synthesis of several key pharmaceutical compounds. guidechem.combiosynth.com Its role as a precursor is well-established in the manufacturing pathways of the atypical antipsychotic drugs Risperidone and its active metabolite, Paliperidone.
In the synthesis of Risperidone , this compound is used in a reaction with 2-aminopyridine to form a key pyrimidine derivative intermediate. This intermediate then undergoes further chemical modifications, including chlorination and subsequent coupling with another molecule, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, to yield the final Risperidone product.
Similarly, the synthesis of Paliperidone (9-hydroxyrisperidone) also utilizes this compound as a starting material. In one described pathway, it is reacted with 3-benzyloxy-2-amino pyridine and phosphorus oxychloride to create a critical pyrido[1,2-a]pyrimidin-4-one intermediate, which is then converted to Paliperidone through subsequent steps.
Agrochemical Precursors
This compound serves as an important intermediate in the agrochemical industry. guidechem.com The EPA's Chemical Data Reporting indicates that one of the processing sectors for this compound is "Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing". A chlorinated derivative, 2-acetyl-2-chloro-γ-butyrolactone, is noted as a significant building block for the agro-industry, suitable for synthesizing heterocycles used in herbicides or fungicides. google.com
Herbicides and Plant Growth Regulators
Specifically, this compound is identified as an intermediate in the synthesis of the fungicide Prothioconazole . gugupharm.com Plant growth regulators are substances that can modify or control plant growth through physiological action and include classes like auxins, gibberellins, and cytokinins. phytotechlab.combyjus.comeagri.org Some of these, particularly synthetic auxins, can also function as herbicides at high concentrations. ontario.ca While this compound is a precursor in this industry, its direct role in synthesizing specific plant growth regulators is less detailed in public literature compared to its use in fungicide production. google.com
Reagents in Analytical Chemistry
This compound has found a significant application in the field of analytical chemistry as a specialized reagent. echemi.comwikipedia.orgcymitquimica.commultichemindia.com It is particularly valued for its ability to facilitate the detection and quantification of certain classes of molecules.
Spectrofluorimetric Determination of Primary Amines
This compound is effectively used as a fluorogenic reagent for the sensitive determination of primary amines. echemi.com While the compound itself is only weakly fluorescent, it readily reacts with the primary amine group of other molecules. wikipedia.org This condensation reaction forms a Schiff base derivative, which exhibits strong fluorescence under UV light. wikipedia.org
This property allows for a simple and selective method for quantifying compounds containing primary aliphatic amine groups. The process involves reacting the amine-containing analyte with this compound, optimizing reaction parameters such as temperature and reagent concentration, and then measuring the resulting fluorescence intensity. The intensity of the fluorescence is directly proportional to the concentration of the amine, allowing for precise quantification. This method has been successfully applied to the determination of pharmaceutical compounds like gabapentin and pregabalin.
Data Tables
Table 1: Applications of this compound
| Application Area | Specific Use | Compound/Product Example |
|---|---|---|
| Pharmaceutical Synthesis | Intermediate | Risperidone |
| Intermediate | Paliperidone | |
| Agrochemical Synthesis | Intermediate | Prothioconazole (Fungicide) |
| Analytical Chemistry | Fluorogenic Reagent | Spectrofluorimetric determination of primary amines |
Table 2: Spectrofluorimetric Analysis using this compound
| Analyte Type | Reaction Principle | Detection Method | Key Feature |
|---|
Spectrophotometric Analysis of Primary Arylamines
This compound has been identified as a novel and effective coupling reagent for the spectrophotometric determination of primary arylamines. mdpi.com The analytical application is based on the Japp-Klingemann reaction, a chemical transformation that occurs between β-keto esters, like ABL, and aryldiazonium salts derived from primary arylamines. mdpi.combiosynth.com
The reaction involves the coupling of the diazonium salt with the active methinyl group of this compound. This is followed by the cleavage of the acetyl group and a structural rearrangement to form stable, colored α-oxo-γ-butyrolactone arylhydrazones. mdpi.comnih.gov These resulting arylhydrazone derivatives exhibit distinct colors and can be quantitatively measured using spectrophotometry, allowing for the sensitive determination of the original primary arylamine. mdpi.combiosynth.com
Research has demonstrated the utility of this method for the analysis of various primary arylamines, including important pharmaceutical compounds like sulfonamide drugs. mdpi.com The colored arylhydrazone products can be measured in both alkaline (at λmax around 532 nm) and acidic solutions (at λmax around 349 nm), providing flexibility for different analytical conditions. mdpi.com The key reaction parameters, such as reagent concentration, pH, and temperature, are optimized to ensure the stability and maximum color development of the resulting Schiff bases or arylhydrazones for accurate quantification.
Table 1: Spectrophotometric Analysis of Primary Arylamines using this compound
| Analyte Type | Reaction | Product | Analytical Method | Key Findings |
|---|---|---|---|---|
| Primary Arylamines | Japp-Klingemann Reaction | α-oxo-γ-butyrolactone arylhydrazones | Spectrophotometry | Forms stable, colored derivatives measurable in acidic and alkaline solutions. mdpi.combiosynth.com |
| Sulfonamide Drugs | Japp-Klingemann Reaction | Colored α-oxo-γ-butyrolactone arylhydrazones | Spectrophotometry | Provides a basis for quantitative determination of sulfa drugs in pharmaceuticals. mdpi.com |
Intermediate in Fine Chemicals and Specialty Compounds
This compound serves as a significant intermediate in the synthesis of a variety of fine chemicals and specialty compounds. Its precursor, γ-butyrolactone (GBL), is a foundational building block for numerous chemical products, including those in the burgeoning field of green chemistry.
The development of sustainable and biodegradable polymers is a critical area of modern chemical research. Poly-γ-butyrolactone (pGBL) has emerged as a thermoplastic material of high interest to replace conventional plastics. mdpi.com This polymer is valued for its biodegradability, its ability to be chemically recycled back to its monomer (re-monomerizability), and the potential for its monomer, GBL, to be derived from renewable feedstocks. mdpi.comwikipedia.org
γ-Butyrolactone, the parent compound of this compound, is the monomer used to produce pGBL through a process called ring-opening polymerization (ROP). mdpi.com While traditional methods for this polymerization often required harsh conditions or sophisticated catalysts, recent advancements have focused on more environmentally friendly and economically viable processes. mdpi.com Research into base-assisted ROP has shown that simple systems, such as potassium tert-butoxide with an alcohol, can achieve high conversions of GBL into pGBL with medium to high molecular weights. mdpi.com
The feedstock for GBL can be sourced from renewable biomass. wikipedia.orghuji.ac.il For instance, processes have been developed to produce GBL from genetically engineered microbial biomass that metabolizes renewable sources like glucose to produce a poly-4-hydroxybutyrate biomass, which is then converted to GBL. wikipedia.org This bio-based route provides a sustainable alternative to the traditional petroleum-based manufacturing of GBL, positioning polymers derived from it, like pGBL, as important green materials. huji.ac.il
Table 2: Properties and Synthesis of Poly(γ-butyrolactone) (pGBL)
| Property | Description | Source |
|---|---|---|
| Sustainability | Biodegradable and can be re-monomerized back to GBL. | mdpi.com |
| Feedstock | Monomer (GBL) can be obtained from renewable biomass. | wikipedia.orghuji.ac.il |
| Synthesis Method | Ring-Opening Polymerization (ROP) of γ-butyrolactone. | mdpi.com |
| Green Catalyst Systems | Base-assisted polymerization aims to replace sophisticated or metal catalysts. | mdpi.com |
Catalysis Research
In the field of catalysis, reagents that can enhance or facilitate chemical reactions are of paramount importance. This compound has been noted for its role in catalysis, particularly in the context of palladium-catalyzed reactions.
Palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools in organic synthesis for forming carbon-carbon bonds. mdpi.commdpi.com A significant area of research focuses on the development of solid-supported or heterogeneous catalysts, which offer advantages in terms of catalyst separation, recovery, and reuse, contributing to greener and more economical chemical processes. acs.org
This compound has been identified as having the ability to act as a solid catalyst for palladium-catalyzed coupling reactions. biosynth.com While the precise mechanism of its action as a solid catalyst is a subject of detailed study, its functional groups provide potential sites for interaction with and stabilization of palladium species. The immobilization of palladium catalysts onto various solid supports, including polymers and other organic matrices, is a common strategy to create effective heterogeneous catalysts. mdpi.commdpi.com The use of compounds like this compound in this context aligns with the broader goal of developing robust and recyclable catalytic systems for widespread use in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. mdpi.com Furthermore, this compound has been utilized as a starting material in multi-step syntheses where a palladium-catalyzed coupling reaction is a key step in forming a complex molecular target.
Biological Activity and Interactions of 2 Acetylbutyrolactone Derivatives
Potential Pharmacological Effects
The structural framework of 2-acetylbutyrolactone serves as a scaffold for derivatives with potential therapeutic applications. Research has pointed towards several pharmacological activities, including anti-hypertensive effects and the inhibition of key enzymes in inflammatory pathways.
While direct studies on the anti-hypertensive properties of this compound itself are limited, its role as a precursor in the synthesis of known anti-hypertensive drugs provides an indirect link to this activity. For instance, this compound is an intermediate in the synthesis of Seganserin, a known anti-hypertensive agent sciensage.info. Furthermore, theoretical computational studies have suggested that this compound might exhibit anti-hypertensive activity based on molecular docking simulations with relevant biological targets researchgate.net.
The development of novel vasorelaxant agents has also utilized this compound. In one study, it was used in a one-pot reaction to synthesize a 5-(2-chloroethyl) pyrimidine analogue, which is a hybrid of coumarin and pyrimidine moieties, classes of compounds known for their cardiovascular effects cu.edu.eg.
This compound has been identified as a potential anti-inflammatory agent due to its ability to inhibit prostaglandin (B15479496) synthesis biosynth.com. Prostaglandins are lipid compounds that play a crucial role in inflammation, pain, and fever pharmacy180.com. The inhibition of their synthesis is a key mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) nih.govnih.gov. The primary target for this inhibition is the cyclooxygenase (COX) enzyme, which exists in two main isoforms, COX-1 and COX-2 pharmacy180.com.
The anti-inflammatory potential of γ-butyrolactone derivatives has been explored through docking studies with the COX-2 enzyme. These studies suggest that certain derivatives can bind effectively to the active site of COX-2, indicating a potential mechanism for their analgesic and anti-inflammatory effects . The interaction with key amino acid residues, such as Tyr355a and ARG120a, through hydrogen bonding is believed to be crucial for this inhibitory activity .
Table 1: Investigated Pharmacological Effects of this compound Derivatives
| Pharmacological Effect | Basis of Activity | Key Findings |
|---|---|---|
| Anti-hypertensive Activity | Precursor for anti-hypertensive drugs; Theoretical studies | Used in the synthesis of Seganserin sciensage.info. Molecular docking suggests potential interaction with hypertensive targets researchgate.net. |
| Inhibition of Prostaglandin Synthesis | Potential anti-inflammatory action | Identified as an inhibitor of prostaglandin synthesis biosynth.com. Derivatives show binding interactions with the COX-2 enzyme . |
Interactions with Biological Systems
The biological activity of this compound derivatives is predicated on their interactions with various components of biological systems, including macromolecules like proteins and specific cellular receptors.
This compound has the capacity to form noncovalent interactions with fatty acids and the hydroxyl groups present on proteins biosynth.com. These interactions, which include hydrogen bonds, van der Waals forces, and hydrophobic interactions, are fundamental to the structural organization and function of proteins arturorobertazzi.itnih.gov. Although weaker than covalent bonds, the cumulative effect of multiple noncovalent interactions dictates how a ligand, such as a this compound derivative, binds to a protein's active or allosteric site researchgate.net. The ability to interact with fatty acids is particularly relevant given that prostaglandins are synthesized from a fatty acid precursor, arachidonic acid pharmacy180.com.
As a γ-butyrolactone derivative, this compound and its analogues have the potential to act as ligands for γ-butyrolactone receptors. In bacteria, these receptors are DNA-binding proteins that regulate processes like antibiotic production. The binding of a γ-butyrolactone ligand to the receptor's hydrophobic cavity can induce a conformational change, leading to its release from DNA and subsequent gene expression nih.gov.
In vertebrates, certain γ-butyrolactone derivatives have been shown to bind to the picrotoxin site of the GABAA receptor complex nih.gov. This receptor is a key player in inhibitory neurotransmission in the central nervous system. The binding of γ-butyrolactone ligands to this site can modulate the receptor's function, leading to either anticonvulsant or convulsant effects nih.gov.
Structure-Activity Relationships of Derivatives
The biological activity of γ-butyrolactone derivatives is highly dependent on their chemical structure. Specific substitutions on the lactone ring can dramatically alter their pharmacological effects.
Studies on alkyl-substituted γ-butyrolactones have revealed clear structure-activity relationships for anticonvulsant and convulsant properties.
Anticonvulsant Activity : Maximal anticonvulsant activity is observed when an alkyl group of three or four carbon atoms is present at the α-position of the lactone ring nih.gov.
Convulsant Activity : The presence of an alkyl substituent at the β-position confers convulsant properties elsevierpure.com. The potency of this effect is also dependent on the size of the alkyl chain at this position nih.gov. Additional dimethyl groups at the γ-position can increase the convulsant potency of a β-substituted compound and can even cause an α-substituted anticonvulsant to become a convulsant nih.gov.
Furthermore, the substitution of the oxygen heteroatom in the lactone ring with sulfur can also impact activity. In α-substituted lactones, this substitution generally results in improved anticonvulsant potency and a broader spectrum of activity nih.gov.
For other biological activities, such as analgesic effects, the introduction of groups like halogens, hydroxyl, and methoxy groups on a phenyl substituent at position 3 of the γ-butyrolactone ring has been shown to play a prominent role in enhancing activity . In the context of contact allergenic potential, the structure-activity relationship of α-(ω-substituted-alkyl)-γ,γ-dimethyl-γ-butyrolactones has been investigated, showing that the nature and length of the alkyl chain and its substituent are critical for sensitizing potential nih.gov.
Table 2: Structure-Activity Relationships of Alkyl-Substituted γ-Butyrolactones
| Position of Alkyl Substitution | Observed Biological Activity | Key Structural Determinants |
|---|---|---|
| α-position | Anticonvulsant | Alkyl group of three or four carbons nih.gov. |
| β-position | Convulsant | Presence of an alkyl group elsevierpure.com. Potency dependent on alkyl chain size nih.gov. |
| γ-position | Potentiation of Convulsant Activity | Additional γ-dimethyl groups can increase convulsant potency nih.gov. |
| Heteroatom | Modulation of Anticonvulsant Activity | Sulfur substitution for oxygen in α-substituted lactones improves potency nih.gov. |
In Vitro and In Vivo Biological Studies
Research into the derivatives of this compound has revealed a range of biological activities, explored through various in vitro and in vivo studies. These investigations focus on methodologies to determine the therapeutic and biological potential of these synthesized compounds.
A series of γ-butyrolactone derivatives synthesized from this compound (also known as 3-acetyldihydrofuran-2(3H)-one) have been evaluated for their spermicidal activity against human sperm in vitro. wikipedia.orgresearchgate.net In these studies, the active methylene (B1212753) group of the parent compound was first aminoalkylated and then condensed with various aldehydes to create a library of derivatives. wikipedia.orgresearchgate.net Compounds containing an amino group were converted into their tartrate salts for evaluation. wikipedia.org
The assessment of spermicidal efficacy is typically conducted using methods like the Sander-Cramer assay, which determines the minimum effective concentration (MEC) required to immobilize sperm within a short timeframe, usually 20 seconds. wikipedia.orgresearchgate.net Several derivatives demonstrated significant spermicidal effects at varying concentrations. wikipedia.orgresearchgate.net Notably, compounds designated 2d and 4c were identified as the most active, showing complete sperm immobilization at a concentration of 0.05%. wikipedia.orgresearchgate.net Other derivatives also showed appreciable activity at concentrations of 0.1% and 0.5%. wikipedia.orgresearchgate.net Further investigation into the mechanism of action for the most potent compound, 4c , revealed that it significantly reduced the number of free thiols on human sperm. wikipedia.org
Table 1: Spermicidal Activity of this compound Derivatives
| Compound ID | Effective Spermicidal Concentration (%) |
|---|---|
| 2d | 0.05 |
| 4c | 0.05 |
| 2c | 0.1 |
| 3d | 0.1 |
| 3c | 0.5 |
| 4d | 0.5 |
Derivatives of this compound have also been investigated for their antimicrobial properties. One area of research involves the synthesis of metal coordination complexes of 2-acetyl-gamma-butyrolactone thiosemicarbazone (HL¹). nih.gov Cobalt, nickel, copper, and zinc complexes with the general composition ML₂ were synthesized and screened against a wide spectrum of bacterial and fungal strains. nih.gov
The results indicated that the metal complexes possess antimicrobial properties. nih.gov Specifically, the copper complex [Cu(L¹)₂] demonstrated good activity against Haemophilus influenzae, a significant human bacterial pathogen. nih.gov
Other research has focused on α-methylene-γ-butyrolactone derivatives. While one study on α-methylene-γ(β)-carboxy-γ-butyrolactones did not show the strong antibacterial activity that was expected, other studies have found more success. mdpi.com For example, α-methylene-γ-butyrolactone analogues bearing aromatic moieties have shown notable antifungal activity against plant pathogens like Colletotrichum lagenarium. frontiersin.orgdrugbank.com The introduction of electron-withdrawing groups, such as halogens, onto the aromatic rings of these derivatives was found to increase their fungicidal potency. frontiersin.orgdrugbank.com
Table 2: Antimicrobial Activity of this compound Derivatives
| Derivative Class | Target Organism | Notable Findings |
|---|---|---|
| Copper complex of 2-acetyl-gamma-butyrolactone thiosemicarbazone [Cu(L¹)₂] | Haemophilus influenzae (Bacterium) | Exhibited good activity against this pathogenic bacterium. nih.gov |
No research findings directly linking this compound derivatives to activity against Mycobacterium tuberculosis were identified within the scope of this article.
To assess the potential for local toxicity, particularly for vaginally applied agents, the most promising spermicidal this compound derivatives were tested for their safety and cytotoxicity against the human cervical cell line, HeLa. wikipedia.orgresearchgate.net This in vitro evaluation is a critical step to ensure that a compound's spermicidal action does not come at the cost of harming the epithelial cells of the female reproductive tract.
The cytotoxicity is often measured by determining the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth or viability. A higher IC₅₀ value indicates lower cytotoxicity and, therefore, a better safety profile. The studies compared the cytotoxicity of the derivatives to Nonoxynol-9, a common spermicidal agent known to cause membrane disruption.
The results showed that the tested γ-butyrolactone derivatives were generally safer than Nonoxynol-9. wikipedia.orgresearchgate.net Of the two most potent spermicidal compounds, 4c was also found to be the safest, with a high IC₅₀ value of 961 µg/ml. wikipedia.orgresearchgate.net In contrast, compound 2d , while equally effective as a spermicide, exhibited greater cytotoxicity with a lower IC₅₀ value of 269 µg/ml. wikipedia.orgresearchgate.net In a separate study, an antifungal α-methylene-γ-butyrolactone derivative, compound 45 , was also tested against HeLa cells and showed moderate cytotoxic activity with an IC₅₀ of 7.7 μM. frontiersin.org
Table 3: Cytotoxicity of this compound Derivatives on HeLa Cells
| Compound ID | Biological Activity | IC₅₀ Value |
|---|---|---|
| 4c | Spermicidal | 961 µg/ml |
| 2d | Spermicidal | 269 µg/ml |
| 45 | Antifungal | 7.7 μM |
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Routes
The synthesis of 2-Acetylbutyrolactone is a well-established field, yet the quest for more efficient, cost-effective, and environmentally benign methods continues. Traditional methods involve the condensation reaction between an ester of acetic acid, like ethyl acetate (B1210297), and γ-butyrolactone in an alkaline solution, or the reaction of ethylene (B1197577) oxide with ethyl acetoacetate (B1235776). wikipedia.orggoogle.com However, future research is trending towards overcoming the limitations of these conventional routes, such as the use of strong bases and the formation of by-products that complicate purification. google.com
Key areas of exploration include:
Continuous Flow Processes: Shifting from batch to continuous flow reactions is a major trend. A patented method describes the continuous feeding of γ-butyrolactone, an acetic acid ester, and a condensation agent into a reaction zone, which allows for high-purity (>99%) and high-yield (>90%) production after a single distillation. google.com This approach offers superior control over reaction parameters and enhances safety and scalability.
Heterogeneous Catalysis: Research into solid catalysts is gaining traction to replace homogeneous basic catalysts. One green synthesis approach involves using calcium oxide, which simplifies catalyst removal and reduces environmental contamination. google.com Future work will likely focus on developing novel heterogeneous catalysts that offer high selectivity and can be easily recycled.
Alternative Reagents: Exploration of different acetylating agents and reaction conditions aims to reduce costs and waste. For instance, methods using acetyl chloride and a Lewis acid like anhydrous iron chloride have been investigated. guidechem.com
| Method | Key Reactants | Catalyst/Conditions | Key Advantages | Research Focus |
|---|---|---|---|---|
| Traditional Condensation | γ-Butyrolactone, Ethyl Acetate | Strong base (e.g., sodium methoxide) | Well-established chemistry | Improving yield, reducing base usage |
| Ethylene Oxide Route | Ethylene Oxide, Ethyl Acetoacetate | Alkaline conditions | Alternative pathway | Improving safety and yield (approx. 70%) guidechem.com |
| Continuous Flow Process | γ-Butyrolactone, Acetic Acid Ester | Continuous feed with strong base | High purity (>99%), high yield (>90%), scalability google.com | Optimization of flow parameters |
| Green Synthesis | γ-Butyrolactone, Ethyl Acetate | Calcium Oxide | Reduced environmental impact, easier workup google.com | Exploring other solid base catalysts |
Advanced Catalytic Applications
Beyond its role as a precursor, this compound and its derivatives are being investigated for their own catalytic activities. The unique structure of ABL, containing both a lactone and a ketone functional group, makes it a candidate for designing novel catalysts and ligands for organic synthesis.
Emerging research in this area includes:
Organocatalysis: The ABL scaffold can be modified to create chiral organocatalysts for asymmetric synthesis, a cornerstone of modern pharmaceutical production.
Ligand Development: ABL can serve as a building block for complex ligands used in transition-metal catalysis. Its derivatives can coordinate with metal centers to influence the selectivity and efficiency of catalytic reactions.
Palladium-Catalyzed Reactions: There is evidence that this compound can act as a solid catalyst for palladium-catalyzed coupling reactions, which are fundamental in the synthesis of complex organic molecules. biosynth.com Further research is needed to elucidate the mechanism and expand the scope of this application.
Development of New Pharmaceutical Agents
This compound is a vital building block in the pharmaceutical industry, serving as a precursor for a wide range of drugs. guidechem.comnbinno.com Its utility in synthesizing various heterocyclic compounds is a major driver of its importance. google.com Future research will focus on using ABL as a scaffold to create novel drug candidates with improved efficacy and new mechanisms of action.
Key therapeutic areas and research trends include:
Antipsychotics and CNS Drugs: ABL is a known precursor for atypical antipsychotics like Risperidone and Paliperidone. wikipedia.orggoogle.com Research continues into synthesizing new analogues with potentially better side-effect profiles or enhanced efficacy.
Sedatives and Anesthetics: It is a key intermediate for sleep-inducing drugs and anesthetic agents. nbinno.com The development of new derivatives could lead to agents with faster onset or recovery times.
Anti-inflammatory and Immunosuppressive Agents: The γ-butyrolactone ring is a feature in many biologically active compounds. mdpi.comnih.gov ABL itself has been suggested to have anti-inflammatory properties by inhibiting prostaglandin (B15479496) synthesis, and derivatives have shown immunosuppressive activity. biosynth.commdpi.com This opens avenues for developing novel non-steroidal anti-inflammatory drugs (NSAIDs) or immunosuppressants.
Antimicrobial Agents: Studies have investigated complexes of ABL derivatives, such as thiosemicarbazones, for their antibacterial and antifungal activity. thegoodscentscompany.com This represents a promising area for the development of new antimicrobial therapies.
Enzyme Inhibitors: Derivatives of γ-butyrolactone have been designed as potent inhibitors for enzymes like thymidylate synthase, dihydrofolate reductase, and protein tyrosine phosphatase 1B (PTP1B), which are targets for anticancer and anti-diabetic drugs. mdpi.comthegoodscentscompany.com
| Drug/Compound Class | Therapeutic Area | Role of this compound |
|---|---|---|
| Risperidone, Paliperidone, Ritanserin | Antipsychotic wikipedia.orggoogle.com | Key Precursor |
| Clomethiazole | Sedative, Hypnotic, Anticonvulsant wikipedia.org | Key Precursor |
| Vitamin B1 (Thiamine) | Vitamin Supplement | Intermediate in synthesis google.com |
| α-methylene-γ-butyrolactones | Anticancer, Antibacterial | Starting material for synthesis wikipedia.orgchemicalbook.com |
| Thiosemicarbazone derivatives | Antibacterial, Antifungal thegoodscentscompany.com | Core scaffold |
Deeper Understanding of Biological Mechanisms
While this compound is primarily used as a synthetic intermediate, understanding the biological activities of the γ-butyrolactone moiety is crucial for designing new drugs. nih.gov Future research will likely employ advanced biochemical and molecular biology techniques to probe how ABL-derived molecules interact with their biological targets. A key focus is to understand the structure-activity relationships (SAR) that govern their efficacy and specificity. For instance, studies on how butyrolactone derivatives inhibit enzymes like α-glucosidase and PTP1B at a molecular level can inform the design of more potent therapeutics for diabetes. mdpi.com Elucidating these mechanisms is essential for translating promising compounds into clinical candidates.
Computational Chemistry in Drug Design and Material Science
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and interactions, thereby accelerating the discovery process. neuroquantology.comfmhr.org
In Drug Design: Computational methods are being applied to the ABL scaffold to design novel therapeutic agents. sinica.edu.twnih.gov Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) analysis, and molecular dynamics simulations can be used to:
Virtually screen libraries of ABL derivatives against protein targets. neuroquantology.com
Predict the binding affinity and mode of interaction of potential drugs.
Optimize lead compounds to improve their efficacy and pharmacokinetic properties. nih.gov
This computational-first approach significantly reduces the time and cost associated with traditional drug discovery by prioritizing the synthesis of the most promising candidates. fmhr.org
In Material Science: this compound serves as a precursor in the production of pyrrolidones, which are used to manufacture polymers and plastics. guidechem.com Computational material science tools can be used to predict the properties of these materials. mu.educlemson.edu By simulating polymer chains derived from ABL, researchers can forecast characteristics like thermal stability, mechanical strength, and solubility. This predictive power is crucial for designing new polymers and functional materials with specific, tailored applications, from biodegradable plastics to advanced coatings, without costly and time-consuming trial-and-error experimentation.
Sustainable and Eco-friendly Chemical Processes
The principles of green chemistry are increasingly influencing the synthesis and application of industrial chemicals, including this compound. nih.gov The future in this domain lies in developing fully sustainable lifecycles for ABL and its derivatives.
Emerging trends include:
Bio-based Feedstocks: Research is focused on synthesizing γ-butyrolactone (a key precursor to ABL) from renewable biomass sources instead of petroleum feedstocks. umn.edu This aligns with the broader shift towards a bio-based economy.
Greener Solvents and Catalysts: The development of synthetic routes that use water or other environmentally benign solvents, such as supercritical CO2, is a high priority. umn.eduresearchgate.net The use of recyclable, non-toxic catalysts, such as certain metal oxides or enzyme-based systems, is also being explored to minimize waste and environmental impact. google.commdpi.com
Atom Economy: Synthetic methods are being optimized to maximize the incorporation of reactant atoms into the final product, thereby reducing waste. Continuous flow processes and catalytic routes are inherently more atom-economical than many traditional batch syntheses. google.com These eco-conscious strategies are critical for enhancing the long-term sustainability of polymers and chemicals derived from ABL. mdpi.com
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2-Acetylbutyrolactone relevant to experimental design?
- Answer : this compound (C₆H₈O₃) is a colorless to pale-yellow liquid with a boiling point of 107–108°C at 5 mmHg and a density of 1.185 g/cm³. Its refractive index (n20/D) is 1.4585, and it is highly water-soluble (310 g/L at 20°C). These properties inform solvent selection, reaction temperature optimization, and purification methods (e.g., distillation at reduced pressure). Researchers should account for its hygroscopic nature during storage to avoid hydrolysis .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Answer : The compound is classified as a skin irritant (Category 2), eye irritant (Category 2A), and respiratory irritant (Category 3). Mandatory personal protective equipment (PPE) includes nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles. Engineering controls, such as fume hoods with ≥100 ft/min face velocity, are required to minimize inhalation risks. Immediate first aid for skin contact involves washing with soap and water for 15 minutes, while eye exposure necessitates irrigation with saline solution for ≥20 minutes .
Q. What synthetic pathways utilize this compound as a precursor?
- Answer : this compound reacts with 2-aminothiazoles under phosphorus oxychloride (POCl₃) catalysis to form thiazolo[3,2-a]pyrimidin-5-ones, a class of heterocyclic compounds with demonstrated bioactivity. Reaction optimization requires strict anhydrous conditions and temperature control (60–80°C) to prevent side reactions. Yield improvements (>75%) are achieved via dropwise addition of POCl₃ over 30 minutes .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Answer : Discrepancies in bioactivity (e.g., α-amylase inhibition rates varying between 15–24% across studies) may arise from differences in assay conditions (pH, temperature) or compound purity. Researchers should:
- Validate purity using HPLC (≥99%) and NMR spectroscopy.
- Replicate experiments under standardized protocols (e.g., fixed substrate concentration, buffer systems).
- Perform dose-response curves (0.1–100 µM) to establish IC₅₀ values with 95% confidence intervals .
Q. What structural modifications enhance the bioactivity of this compound-derived compounds?
- Answer : Substitution at the 3-position of the thiazolo[3,2-a]pyrimidin-5-one scaffold with electron-withdrawing groups (e.g., -NO₂, -CF₃) increases potency against cancer cell lines (e.g., SNB-75 CNS cancer cells). Computational docking studies (AutoDock Vina) reveal enhanced binding affinity to kinase domains when steric bulk is minimized. Synthetic routes should prioritize regioselective alkylation using NaH/THF at 0°C .
Q. Which analytical methods are most effective for characterizing this compound in complex matrices?
- Answer : GC-MS (e.g., Agilent 7890B with DB-5MS column) achieves detection limits of 0.1 ppm in plant extracts, using splitless injection and electron ionization (70 eV). For quantification, calibrate with deuterated internal standards (e.g., d₆-2-Acetylbutyrolactone) to correct for matrix effects. NMR (¹³C DEPT-Q) confirms stereochemistry in synthetic derivatives .
Q. How should toxicity studies be designed given incomplete ecotoxicological data for this compound?
- Answer : Prioritize OECD Guideline 423 (acute oral toxicity) using Sprague-Dawley rats, with doses escalating from 50–2000 mg/kg. For environmental risk assessment, employ QSAR models (EPI Suite) to predict biodegradation (BIOWIN score: 2.5) and bioaccumulation (log BCF: 1.2). Mitigate ecological gaps by testing acute aquatic toxicity (Daphnia magna, 48h EC₅₀) under OECD 202 .
Q. What methodologies address the lack of ecological impact data for this compound?
- Answer : Use mesocosm studies to simulate freshwater ecosystems, monitoring microbial diversity (16S rRNA sequencing) and nutrient cycling (NO₃⁻/PO₄³⁻ levels) over 60-day exposures. Pair with in silico tools like ECOSAR to estimate chronic toxicity thresholds (ChV) for algae and fish. Regulatory compliance requires alignment with REACH Annex VII standards for persistent, bioaccumulative, and toxic (PBT) substances .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
